

BPR1J-097: Physicochemical & Biological Profile

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Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

Cat. No.: S548028

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The table below summarizes key data for **BPR1J-097**, which is crucial for planning formulation strategies to improve its cellular delivery.

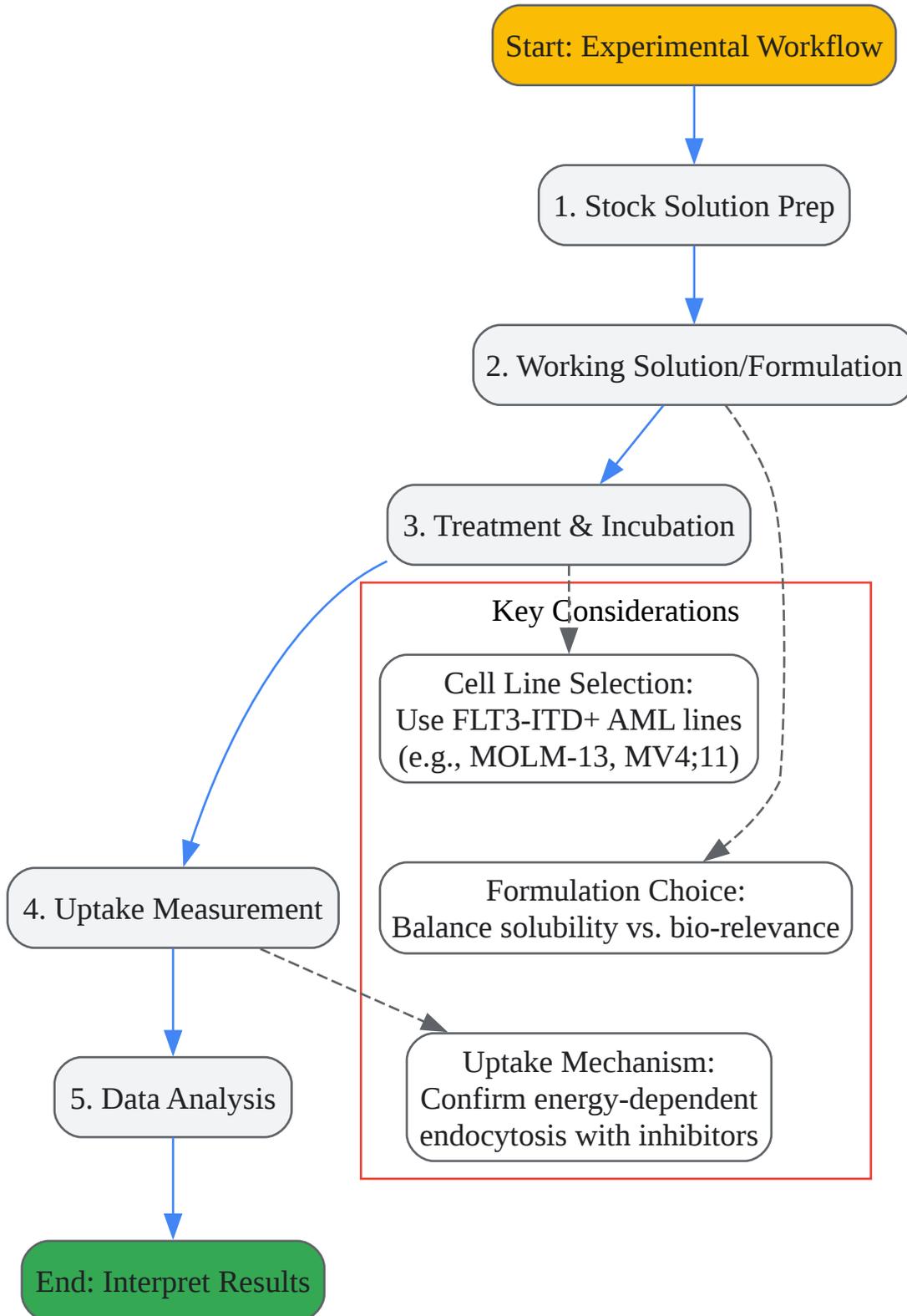
Property Category	Description	Details & Values
Biological Activity	Novel, potent FLT3 inhibitor [1]	• IC ₅₀ : 11 nM [1]

| **Basic Physicochemical Properties** | Molecular structure and characteristics [1] | • Molecular Formula: C₂₇H₂₈N₆O₃S • Molecular Weight: 516.61 g/mol • LogP: 5.11 (indicates high lipophilicity) • Appearance: White solid powder | | **Solubility Data (In Vitro)** | Suggested solvents for *in vitro* stock solutions [1] | • Likely soluble in **DMSO**. • May require solvents like Ethanol or DMF. | | **Recommended In Vivo Formulations** | Example formulations provided for animal studies [1] | • **Injection (e.g., IP/IV/IM/SC):**

- DMSO:Tween 80:Saline = 10:5:85
- DMSO:PEG300:Tween 80:Saline = 10:40:5:45
- DMSO:Corn oil = 10:90 • **Oral Administration:**
- Suspend in **0.5% CMC Na** (sodium carboxymethyl cellulose) |

Experimental Protocols for Cellular Uptake

While a direct protocol for **BPR1J-097** uptake is unavailable, the following workflow synthesizes general best practices from literature, which can be adapted for this compound.



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Detailed Protocol Guidance

• Preparation of Stock Solution

- **Procedure:** Dissolve **BPR1J-097** powder in high-quality, sterile DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). The purity of the compound should be $\geq 98\%$ [1].
- **Troubleshooting:** If the compound does not dissolve completely in DMSO, brief sonication in a water bath can be attempted. Avoid heating which may degrade the compound.
- **Storage:** Aliquot the stock solution and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles to maintain stability [1].

• Preparation of Working Solution/Formulation

- **Procedure:** Dilute the DMSO stock into the cell culture medium to achieve the desired final concentration for treatment. The final DMSO concentration should typically not exceed 0.1-0.5% to avoid cellular toxicity.
- **Strategy for Uptake Improvement:** Based on its high LogP [1], **BPR1J-097** may benefit from advanced formulations.
 - **Nanocarriers:** Consider encapsulating the drug in **polymeric micelles** or other nanoparticles. These systems use amphiphilic block copolymers to solubilize hydrophobic drugs in their core, which can enhance cellular uptake via endocytosis [2].
 - **Complexation Agents:** Use solvents like **Cremophor EL** or **cyclodextrins** (e.g., SBE- β -CD) as listed in the *in vivo* formulation guidelines [1].

• Cell Treatment and Incubation

- **Recommended Cell Lines:** For biologically relevant uptake studies, use human acute myeloid leukemia (AML) cell lines harboring FLT3-ITD mutations, such as **MOLM-13** and **MV4;11** [3].
- **Procedure:** Treat cells with the formulated **BPR1J-097** working solution for the required duration. Maintain appropriate control groups (e.g., vehicle control).

• Measurement of Cellular Uptake

- **Direct Method (if applicable):** If a fluorescently labeled analog of **BPR1J-097** is available, uptake can be quantified using **Flow Cytometry** or **Confocal Microscopy**.
- **Indirect Method:** Measure the downstream biological effects as a proxy for successful uptake and target engagement.

- Perform **Western Blotting** to detect the inhibition of FLT3 phosphorylation (e.g., at Tyr591) and its key downstream signal, STAT5 phosphorylation (Tyr694) [3].
 - Use **cell viability assays (MTS)** to determine the growth inhibitory concentration (GC₅₀) in your cell model [3].
- **Data Analysis**
 - Quantify the extent of target inhibition (from Western Blots) or cell death (from viability assays) relative to control groups. Effective cellular uptake should result in a strong, dose-dependent pharmacological response.

Frequently Asked Questions

Q1: What is the primary challenge in formulating BPR1J-097 for cellular studies? A1: The main challenge stems from its high lipophilicity (LogP = 5.11) [1], which leads to poor aqueous solubility. This can result in low bioavailability, precipitation in aqueous cell culture media, and inconsistent dosing, ultimately hampering cellular uptake and efficacy.

Q2: How can I confirm that my formulation is improving uptake and not just increasing non-specific toxicity? A2: You need to demonstrate that the improved effect is due to specific target engagement.

- **Best Practice:** Include a key experiment to check the inhibition of the FLT3 signaling pathway via **Western Blot** for p-FLT3 and p-STAT5 [3]. A successful formulation should show enhanced pathway inhibition at the same drug concentration compared to a simple DMSO solution.
- **Control:** Always include a group treated with the "empty" formulation (without the drug) to rule out non-specific cytotoxic effects from the delivery vehicle itself.

Q3: Are there specific inhibitors I can use to study the uptake mechanism of a BPR1J-097 nanocarrier? A3: Yes, if you develop a nano-formulation, its uptake mechanism can be elucidated using specific pathway inhibitors [2].

- **For Clathrin-Mediated Endocytosis:** Use **Chlorpromazine**.
- **For Caveolae-Mediated Endocytosis:** Use **Genistein** or **Methyl-β-cyclodextrin**.
- **For Macropinocytosis:** Use **Amiloride**.
- **General Energy Inhibition:** Use incubation at **4°C** or treatment with **Sodium Azide** to confirm energy-dependent uptake. A significant reduction in uptake in the presence of these inhibitors confirms an active endocytic process [2].

Key Insights for Experimental Design

The high **LogP** of **BPR1J-097** is the most critical factor to address for improving uptake [1]. The provided *in vivo* formulations [1] offer an excellent starting point for *in vitro* studies. For more sophisticated delivery, exploring **nanocarriers** that exploit endocytic pathways is a promising strategy [2].

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